Triethylammonium acetate
Overview
Description
Triethylammonium acetate is a volatile salt formed from the reaction of triethylamine and acetic acid. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography separations of oligonucleotides. This compound is known for its ability to form a stable ionic liquid, making it useful in various chemical and biochemical applications .
Mechanism of Action
Target of Action
Triethylammonium acetate is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) separations of oligonucleotides . It plays a key role in buffer solutions for oligonucleotide synthesis and purification .
Mode of Action
This compound is a mixture of triethylamine (TEA) and acetic acid (AcOH). It is often referred to as a protic ionic liquid as it comes from the combination of Bronsted acid and base . The ionization occurs because of proton transfer . The cohesive energy in these liquids stems from both the Coulomb interactions and hydrogen bonding .
Biochemical Pathways
This compound is known to affect the pH of solutions, acting as a buffer. It can stabilize the pH of a solution within a certain range, reducing changes in the solution’s acidity or alkalinity . This buffering action is mainly achieved through the reaction between its acidic and basic components .
Pharmacokinetics
It is known that the compound is a volatile salt , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the stabilization of the pH of a solution, which is crucial in various biochemical and biological applications, particularly in peptide and proteomics research . It also plays a key role in the chromatographic separation of oligonucleotides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its volatility means that it can evaporate under certain conditions, potentially affecting its efficacy and stability . Furthermore, its buffering action is dependent on the pH of the solution it is in .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylammonium acetate is synthesized by mixing equimolar amounts of triethylamine and acetic acid. The reaction is typically carried out at room temperature, and the resulting solution is then concentrated to obtain the salt. The reaction can be represented as follows:
(C2H5)3N+CH3COOH→(C2H5)3NH+CH3COO−
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the product is purified through distillation or crystallization. The purity of the final product is crucial for its use in high-performance liquid chromatography and other sensitive applications .
Types of Reactions:
Aza-Michael Addition: this compound promotes the chemoselective aza-Michael addition of amines to α,β-unsaturated compounds.
Thia-Michael Addition: Similar to the aza-Michael addition, this compound facilitates the addition of thiols to α,β-unsaturated compounds, leading to the formation of thioethers.
Common Reagents and Conditions:
Aza-Michael Addition: Typically involves amines and α,β-unsaturated nitriles or carbonyl compounds.
Thia-Michael Addition: Involves thiols and α,β-unsaturated compounds under mild conditions with this compound as the catalyst.
Major Products:
Aza-Michael Addition: Produces β-amino carbonyl compounds.
Thia-Michael Addition: Produces β-thioether carbonyl compounds.
Scientific Research Applications
Triethylammonium acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triethylammonium bicarbonate: Another protic ionic liquid used in similar applications as triethylammonium acetate.
Triethylammonium phosphate: Used as a buffer in biochemical applications.
Triethylammonium formate: Employed in organic synthesis as a catalyst.
Uniqueness: this compound is unique due to its ability to form a stable ionic liquid with partial ionization, making it highly effective as an ion-pairing reagent and catalyst. Its recyclability and green chemistry profile further enhance its appeal in various scientific and industrial applications .
Properties
IUPAC Name |
acetic acid;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBGNFCMKJOFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121-44-8 (Parent) | |
Record name | Triethylammonium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5063736 | |
Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |
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Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Triethylammonium acetate | |
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CAS No. |
5204-74-0 | |
Record name | Triethylammonium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5204-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylammonium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.632 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triethylammonium acetate, a small molecular quaternary ammonium salt, can intercalate into the interlayer spaces of clay crystals. [] This physical adsorption disrupts the interaction between water molecules and the clay surface, effectively inhibiting shale hydration and preventing swelling and dispersion. []
A: While this compound is not directly involved in the relaxase reaction mechanism, it plays a crucial role in the purification and analysis of the reaction products. [] After the reaction of TraI with DNA oligonucleotides, this compound is used in the HPLC purification step to separate the TraI-oligonucleotide adducts from other reaction components. [] This separation is crucial for subsequent analysis and characterization of the reaction products. []
A: The molecular formula of this compound is C8H21NO2. Its molecular weight is 163.28 g/mol. []
A: Fourier transform infrared spectroscopy (FT-IR) is frequently employed to confirm the formation of this compound and identify its characteristic functional groups. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR, provides detailed structural information about the compound. [, ]
A: this compound, when used as a medium for Fenton-like reactions, exhibits a retardation effect on the decomposition of hydrogen peroxide. [] This stabilization effect could be attributed to the ionic liquid's ability to modulate the reactivity of the Fenton reagents and prevent the premature degradation of hydrogen peroxide.
A: this compound can act as both a catalyst and a solvent in various organic reactions. [, ] For example, it facilitates the domino-Knoevenagel-hetero-Diels-Alder reaction for synthesizing angular polyheterocycles. [] It has also been employed as a catalyst in the synthesis of bicyclic ortho-aminocarbonitrile derivatives, offering advantages like short reaction times and high yields. []
A: this compound, acting as a hydrophilic ionic liquid, enhances the selectivity and yield of phenol production in the hydroxylation of benzene via hydrogen peroxide. [] This effect is attributed to the ionic liquid's ability to slow down the decomposition of hydrogen peroxide, protecting the formed phenol from further oxidation. [] The acidity of the this compound system also plays a crucial role in promoting phenol selectivity. []
A: Semi-empirical molecular dynamics simulations, specifically density functional tight binding (DFTB), have been employed to explore the structural features and dynamics of this compound. [] These simulations revealed a complex system where ionization is only partial, with stable ionic couples primarily embedded within the acetic acid neutral moiety. []
A: The alkyl chain length of ammonium ionic liquids significantly influences their catalytic activity in glycerol oligomerization. [] Longer alkyl chains, such as those in 1-dodecyl-N,N,N-triethylammonium acetate, lead to higher glycerin conversion rates. [] This effect could be attributed to the increased hydrophobicity of the ionic liquid, enhancing its interaction with glycerol and promoting the oligomerization process. []
A: One approach involves synthesizing acyl nucleotides, where a fatty acid moiety is linked to the nucleotide via an acyl phosphate bond, using this compound as a buffer during hydrolysis studies. [] This modification enhances lipophilicity, potentially improving cellular uptake and bioavailability. [] The acyl phosphate bond is designed for selective cleavage to release the active nucleotide. []
A: this compound is extensively used as a mobile phase additive in high-performance liquid chromatography (HPLC) for separating a wide range of compounds, including oligonucleotides, DNA fragments, drugs, and metabolites. [, , , , , , , , , ] Its ability to act as an ion-pairing reagent makes it particularly suitable for analyzing charged and polar molecules. [, , , , , , , , , ]
A: Adding this compound to the mobile phase in HILIC-LC/ESI-MS enhances the separation of oligonucleotides, particularly in distinguishing between N and N+A. [] It also significantly improves desalting efficiency during analysis, resulting in cleaner mass spectra and facilitating more accurate interpretation. []
A: this compound has been employed in dissolution studies of drug formulations, particularly for tetroxoprim and sulphadiazine tablets. [] By analyzing the drug release profiles in the presence of this compound, researchers can gain insights into the dissolution characteristics and potential bioavailability of these formulations. []
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